molecular formula C19H20N4O3 B2921081 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448058-68-1

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2921081
CAS No.: 1448058-68-1
M. Wt: 352.394
InChI Key: FTMGPVRKJKYYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a pyrazole core, a structure that is recognized as a bioisostere for tetrazole rings and is found in antibiotics such as ceftolozane, underscoring its relevance in the development of novel therapeutic agents . The molecular architecture, which integrates a pyridinyl group and a methoxyphenoxy acetamide chain, is designed to facilitate interactions with various biological targets. Researchers are exploring this class of compounds for their potential as inhibitors of key bacterial enzymes . Structurally related N-aryl acetamide analogs have demonstrated potent biological activity in phenotypic screens, such as inhibiting the development of the Plasmodium falciparum malaria parasite in its asexual ring-stage, and have been shown to block transmission to the mosquito vector . Forward genetics studies on similar compounds indicate that their mechanism of action may involve specific parasite proteins, including rhomboid protease 8 (ROM8) and the putative cation channel CSC1, making them valuable tool compounds for unraveling novel biological pathways . This product is intended for research applications only, including investigations into enzyme inhibition mechanisms, structure-activity relationship (SAR) studies, and as a lead compound in the discovery of new anti-infectives. It is strictly for use in laboratory settings. This compound is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-17-7-2-3-8-18(17)26-14-19(24)21-11-13-23-12-9-16(22-23)15-6-4-5-10-20-15/h2-10,12H,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGPVRKJKYYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring : This is achieved through the reaction of pyridin-2-amine with appropriate reagents to form the 3-(pyridin-2-yl)-1H-pyrazole moiety.
  • Linkage to the acetamide : The pyrazole is then coupled with an acetamide group, which is substituted with a methoxyphenoxy group to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridinyl-pyrazole have been reported to display promising antitumor activity with IC50 values ranging from 1 to 10 μM against human tumor cell lines such as A549 (lung cancer), DU145 (prostate cancer), and KB (oral cancer) .

The proposed mechanism of action for this compound involves:

  • Inhibition of specific signaling pathways : Compounds containing the pyridine and pyrazole moieties often interfere with pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:

  • Study on Cytotoxicity : A study involving a series of pyridine-based compounds demonstrated that modifications in the substituents significantly impacted their cytotoxicity. The compound exhibited a GI50 value of approximately 5 μM against A549 cells, indicating potent antitumor activity .
    CompoundCell LineGI50 (μM)
    Compound AA5495
    Compound BDU1457
    Compound CKB4
  • In Vivo Efficacy : In animal models, derivatives similar to this compound have shown reduced tumor growth rates when administered at doses ranging from 10 mg/kg to 50 mg/kg, demonstrating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Acetamide Moieties

2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS: 1448048-10-9)
  • Key Differences: Replaces the methoxyphenoxy group with a benzylthio (-S-CH₂C₆H₅) substituent. The pyrazole ring is substituted with a trifluoromethyl (-CF₃) group instead of pyridin-2-yl.
  • The electron-withdrawing -CF₃ group on pyrazole could alter electronic interactions in binding pockets compared to the electron-rich pyridyl group .
  • Molecular Data :

    Property Value
    Molecular Formula C₁₅H₁₆F₃N₃OS
    Molecular Weight 343.4 g/mol
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide (CAS: 1005950-09-3)
  • Key Differences :
    • Incorporates a fused pyrazolo-pyrimidine ring system instead of a simple pyridyl-pyrazole.
    • The acetamide is linked to a methyl-substituted pyrazole.
  • Implications :
    • The pyrazolo-pyrimidine scaffold may confer stronger π-π stacking interactions with biological targets, such as kinases or DNA-associated proteins.
    • Increased molecular complexity (MW = 455.5 g/mol) could reduce solubility compared to the target compound .
  • Molecular Data :

    Property Value
    Molecular Formula C₂₄H₂₁N₇O₃
    Molecular Weight 455.5 g/mol
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Differences: Contains a chloroacetamide linker and a cyano-substituted pyrazole. Lacks the methoxyphenoxy and pyridyl groups.
  • This compound is a precursor to insecticides (e.g., Fipronil derivatives), suggesting acetamide-pyrazole hybrids may have agrochemical applications .

Compounds with Methoxyphenoxy Groups

N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine
  • Key Differences :
    • Replaces the acetamide linker with a propen-1-amine chain and adds a carbazole moiety.
  • Implications: The carbazole group introduces planar aromaticity, which may enhance DNA intercalation or topoisomerase inhibition. The absence of a pyrazole ring limits direct comparison but highlights the versatility of methoxyphenoxy groups in drug design .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
Target Compound : 2-(2-Methoxyphenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide C₁₉H₂₀N₄O₃ 376.4 (calculated) Pyridyl-pyrazole, methoxyphenoxy Kinase inhibition (hypothetical) N/A
2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide C₁₅H₁₆F₃N₃OS 343.4 Benzylthio, -CF₃-pyrazole Not specified
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide C₂₄H₂₁N₇O₃ 455.5 Pyrazolo-pyrimidine, methoxyphenoxy Kinase/DNA interaction
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 295.1 Chloroacetamide, cyano-pyrazole Insecticide precursor

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